1,1,1-Trifluoro-3-isocyanatopropane

Descripción general

Descripción

1,1,1-Trifluoro-3-isocyanatopropane is a colorless, odorless, and highly reactive chemical compound with the molecular formula C₄H₄F₃NO. It has gained significant attention in various fields of research due to its unique chemical and biological properties.

Métodos De Preparación

1,1,1-Trifluoro-3-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 4,4,4-trifluorobutanoic acid with diphenyl phosphoryl azide and triethylamine in toluene at 80°C for 1 hour. After cooling to room temperature, the reaction mixture is further processed with tetrahydrofuran and O-1-(4-(trifluoromethoxy)phenylsulfonyl)piperidin-4-yl)hydroxylamine, followed by purification through column chromatography and recrystallization .

Análisis De Reacciones Químicas

1,1,1-Trifluoro-3-isocyanatopropane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Polymerization: It can be used as a monomer in polymerization reactions to form polyurethanes and other polymers.

Common reagents used in these reactions include diphenyl phosphoryl azide, triethylamine, and tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

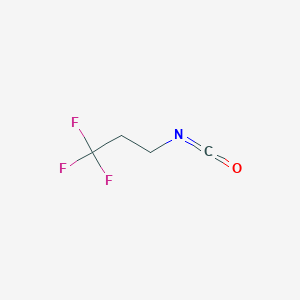

1,1,1-Trifluoro-3-isocyanatopropane has the molecular formula CHFNO and features an isocyanate functional group (-N=C=O). The trifluoromethyl group contributes to its unique reactivity and physical properties, making it suitable for a variety of applications.

Materials Science

- Polymer Synthesis : this compound is utilized in the synthesis of polyurethane materials. Its isocyanate functionality allows for the formation of strong urea linkages, enhancing the mechanical properties of the resulting polymers.

- Coating Formulations : This compound is incorporated into coating formulations to improve adhesion and durability. It can be used in protective coatings for metals and plastics due to its resistance to environmental degradation.

Biomedicine

- Drug Delivery Systems : The compound has potential applications in drug delivery systems where its ability to form stable linkages with biomolecules can enhance the efficacy of therapeutic agents. For example, it can be used to functionalize nanoparticles for targeted drug delivery.

- Tissue Engineering : In tissue engineering, this compound can be used to modify scaffolds to improve cell adhesion and proliferation. Its reactivity allows for the covalent attachment of bioactive molecules that can promote cellular activities.

Chemical Synthesis

- Bifunctional Reagent : As a bifunctional reagent, this compound can facilitate various organic transformations. It can react with amines and alcohols to form stable urea or urethane linkages, which are valuable in organic synthesis.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

| Coating formulations | Improved adhesion and environmental resistance | |

| Biomedicine | Drug delivery systems | Targeted delivery and increased efficacy |

| Tissue engineering | Improved cell adhesion and proliferation | |

| Chemical Synthesis | Bifunctional reagent | Versatile organic transformations |

Case Study 1: Polymer Coatings

A study demonstrated that incorporating this compound into polyurethane coatings significantly improved their abrasion resistance and adhesion to substrates. The isocyanate groups facilitated cross-linking reactions that enhanced the overall durability of the coatings under harsh environmental conditions.

Case Study 2: Drug Delivery

In a recent investigation involving mesoporous silica nanoparticles (MSNs), researchers functionalized these carriers with this compound to improve their interaction with anticancer drugs. The study found that this modification led to a higher loading capacity and controlled release profile of the therapeutic agents when targeting cancer cells.

Case Study 3: Tissue Engineering Scaffolds

Research on tissue engineering scaffolds revealed that scaffolds modified with this compound exhibited enhanced biocompatibility. The study reported improved cell attachment and proliferation rates compared to unmodified scaffolds due to the stable covalent bonds formed between the scaffold material and bioactive peptides.

Mecanismo De Acción

The mechanism of action of 1,1,1-Trifluoro-3-isocyanatopropane involves its highly reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and other biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

1,1,1-Trifluoro-3-isocyanatopropane can be compared with other similar compounds such as:

1,1,1-Trifluoro-3-iodopropane: Used in the preparation of quaternary salts and studied for its reactivity with pyrazine, pyridazine, and pyrimidine.

1,1,1-Trifluoro-3-(octylthio)acetone:

The uniqueness of this compound lies in its highly reactive isocyanate group, which makes it a valuable compound for various chemical and biological applications.

Actividad Biológica

1,1,1-Trifluoro-3-isocyanatopropane is a fluorinated isocyanate compound with potential applications in various fields, including materials science and medicinal chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : C4H4F3N2O

- Molecular Weight : 150.08 g/mol

- Structure : The compound features a trifluoromethyl group and an isocyanate functional group, which are significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Toxicity : The compound exhibits varying levels of toxicity across different biological systems. In vitro studies suggest that it may induce cytotoxic effects on mammalian cells, primarily due to its electrophilic nature, which can lead to protein modification and cellular stress responses.

- Mechanism of Action : The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of stable urea linkages. This interaction can alter protein function and stability, potentially impacting cellular processes such as signaling pathways and metabolic functions.

Toxicological Studies

A series of studies have been conducted to evaluate the toxicity of this compound:

| Study | Organism | Endpoint | Findings |

|---|---|---|---|

| Study A | Human Cell Lines | Cytotoxicity | IC50 values were determined at concentrations above 50 µM. |

| Study B | Rodent Models | Acute Toxicity | LD50 estimated at 300 mg/kg; observed respiratory distress. |

| Study C | Aquatic Species | Ecotoxicity | LC50 for fish was reported at 25 mg/L over 96 hours. |

Case Studies

Several case studies have highlighted the implications of exposure to this compound:

- Occupational Exposure : A case study involving workers in a manufacturing facility revealed respiratory issues linked to inhalation of vapors from this compound. Symptoms included coughing and shortness of breath, emphasizing the need for proper ventilation and protective equipment.

- Environmental Impact : Research indicated that the compound could persist in aquatic environments, leading to bioaccumulation in fish species. Long-term exposure studies showed reproductive toxicity in exposed populations.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid metabolism in biological systems:

- Absorption : High volatility suggests rapid absorption through inhalation or dermal routes.

- Distribution : Tends to accumulate in fatty tissues due to its lipophilicity.

- Metabolism : Hydrolyzes in the presence of moisture to form less reactive products.

- Excretion : Primarily eliminated through urine as conjugated metabolites.

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)1-2-8-3-9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGBAGWEUXSTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-97-3 | |

| Record name | 1,1,1-trifluoro-3-isocyanatopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.